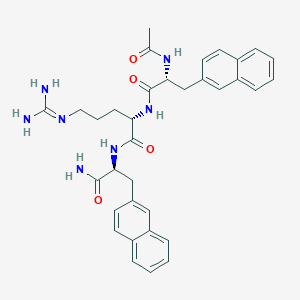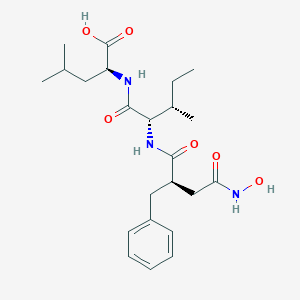
肌球蛋白轻链激酶抑制肽 18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Myosin Light Chain Kinase Inhibitor Peptide 18 is a highly basic, cell-permeable nonapeptide that acts as a selective inhibitor of Myosin Light Chain Kinase. It is primarily used for phosphorylation and dephosphorylation applications. The compound has a molecular formula of C60H105N23O11 and a molecular weight of 1324.62 .
科学研究应用
肌球蛋白轻链激酶抑制肽18具有广泛的科学研究应用:
化学: 它用于研究肽和蛋白质的磷酸化和去磷酸化过程。
生物学: 该肽用于研究肌球蛋白轻链激酶在细胞过程中的作用,例如囊泡运输和突触传递.
作用机制
肌球蛋白轻链激酶抑制肽18通过竞争性抑制肌球蛋白轻链激酶相对于肽底物发挥作用。抑制特征是IC50值为50 nM。该肽不干扰钙调蛋白对激酶的激活,也不抑制钙/钙调蛋白依赖性蛋白激酶II和蛋白激酶A的活性 . 抑制机制涉及相对于ATP的混合模式抑制 .
生化分析
Biochemical Properties
MLCK Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase . It has been shown to be a critical regulatory protein in altering paracellular permeability during gastrointestinal disorders . The inhibition is competitive with respect to the peptide substrate .
Cellular Effects
MLCK Inhibitor Peptide 18 influences cell function by regulating the apical junctional complex . It increases paracellular permeability by regulating the apical junctional complex .
Molecular Mechanism
MLCK Inhibitor Peptide 18 exerts its effects at the molecular level through its interaction with Myosin Light Chain Kinase . It does not interfere with kinase activation by calmodulin (CaM), nor does it inhibit the activities of CaMKII and PKA .
Metabolic Pathways
MLCK Inhibitor Peptide 18 is involved in the regulation of the intestinal barrier during normal homeostasis and digestive diseases
准备方法
合成路线及反应条件
肌球蛋白轻链激酶抑制肽18通过固相肽合成法合成。肽序列为H-Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-Arg-Lys-NH₂。合成涉及将受保护的氨基酸逐步添加到固体树脂上,然后进行脱保护和从树脂上裂解 .
工业生产方法
肌球蛋白轻链激酶抑制肽18的工业生产涉及大规模固相肽合成。该过程包括使用自动肽合成仪,这使得能够高效且可重复地生产该肽。最终产物通过高效液相色谱法纯化,并冷冻干燥以获得稳定的干粉 .
化学反应分析
反应类型
肌球蛋白轻链激酶抑制肽18主要经历磷酸化和去磷酸化反应。它不阻断钙调蛋白或抑制钙/钙调蛋白依赖性蛋白激酶II或蛋白激酶A的激酶活性 .
常用试剂和条件
该肽通常用在水溶液或二甲基亚砜中。它在标准实验室条件下稳定,可以在-20°C下保存长达六个月 .
主要生成物
相似化合物的比较
类似化合物
MLCK抑制肽4: 另一种肌球蛋白轻链激酶的选择性抑制剂,具有不同的肽序列。
MLCK抑制肽16: 功能相似,但肽序列和抑制特征有所不同。
独特性
肌球蛋白轻链激酶抑制肽18的独特之处在于其对肌球蛋白轻链激酶的高度选择性,以及它能够抑制激酶而不影响其他相关激酶,如钙/钙调蛋白依赖性蛋白激酶II和蛋白激酶A。这种选择性使其成为研究肌球蛋白轻链激酶在各种生物过程中的特定作用的宝贵工具 .
属性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H105N23O11/c61-27-5-1-13-41(49(66)86)76-51(88)45(17-10-32-74-59(69)70)79-53(90)46(18-11-33-75-60(71)72)81-57(94)48(35-37-21-25-39(85)26-22-37)83-55(92)44(16-4-8-30-64)80-56(93)47(34-36-19-23-38(84)24-20-36)82-54(91)43(15-3-7-29-63)78-52(89)42(14-2-6-28-62)77-50(87)40(65)12-9-31-73-58(67)68/h19-26,40-48,84-85H,1-18,27-35,61-65H2,(H2,66,86)(H,76,88)(H,77,87)(H,78,89)(H,79,90)(H,80,93)(H,81,94)(H,82,91)(H,83,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOKAKNGULMYHZ-UILVTTEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H105N23O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1324.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does MLCK inhibitor peptide 18 affect intestinal barrier function during anoxia/reoxygenation injury?
A1: MLCK inhibitor peptide 18 helps maintain intestinal barrier function during anoxia/reoxygenation (A/R) injury by preventing the disruption of tight junctions. [, ] During A/R, Myosin Light Chain Kinase (MLCK) is activated, leading to the phosphorylation of Myosin Light Chain (MLC). This phosphorylation event triggers the internalization of the tight junction protein occludin, compromising the integrity of the intestinal barrier and increasing permeability. [] MLCK inhibitor peptide 18 directly inhibits MLCK activity, thus preventing MLC phosphorylation and the subsequent endocytosis of occludin. [] This protective effect was observed both in vitro using Caco-2BBe1 monolayers and ex vivo in porcine ileal mucosa, where treatment with MLCK inhibitor peptide 18 significantly reduced permeability and increased transepithelial electrical resistance (TER). []
Q2: What is the significance of studying MLCK inhibitor peptide 18 in the context of intestinal A/R injury?
A2: Intestinal A/R injury is a serious condition that can occur during various clinical scenarios, including ischemia, surgery, and transplantation. [] The disruption of the intestinal barrier function during A/R can lead to inflammation, sepsis, and multiple organ failure. [] Identifying therapeutic targets to mitigate barrier dysfunction is crucial for improving patient outcomes. The research demonstrates that MLCK inhibitor peptide 18 effectively attenuates intestinal barrier dysfunction in A/R injury by targeting the MLCK-mediated occludin endocytosis pathway. [] This finding suggests that MLCK inhibitor peptide 18, and potentially other MLCK inhibitors, could be promising therapeutic agents for treating or preventing intestinal A/R injury.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549403.png)











![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)

